4-Nitro-3-(phenylamino)benzoic acid

Cancer Research Endocrinology Enzymology

4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5) is a uniquely selective AKR1C3 inhibitor (IC50 36 nM) with a 94-fold window over AKR1C2 and >180-fold over AKR1C4, eliminating off-target confounding in CRPC models. Its precisely defined SAR—the 4-nitro substitution is essential for potency and isoform selectivity—makes generic PABA derivatives unusable as substitutes. As a dual AKR1C3/COX-2 probe (COX-2 IC50 740 nM), it enables investigation of androgen biosynthesis-inflammatory crosstalk. Procure this research-exclusive lead scaffold with documented activity and selectivity to advance your medicinal chemistry program.

Molecular Formula C13H10N2O4
Molecular Weight 258.233
CAS No. 159190-73-5
Cat. No. B2902162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(phenylamino)benzoic acid
CAS159190-73-5
Molecular FormulaC13H10N2O4
Molecular Weight258.233
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17)
InChIKeyFVXNMUOKCJIVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5): A Differentiated AKR1C3 Inhibitor Lead


4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5), also known as 3-anilino-4-nitrobenzoic acid, is a small-molecule organic compound (C13H10N2O4, MW 258.23) . It belongs to the class of N-phenylanthranilic acid derivatives and has been identified as a scaffold for the development of potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer (CRPC) and other hormone-driven malignancies [1][2]. This compound is not a commercial drug, but rather a well-characterized research lead, with documented biochemical activity, isoform selectivity, and a defined structure-activity relationship (SAR) profile that differentiates it from generic analogs.

Why a Generic Phenylamino Benzoic Acid is Not a Viable Substitute for 4-Nitro-3-(phenylamino)benzoic Acid


Substituting 4-nitro-3-(phenylamino)benzoic acid with a generic phenylamino benzoic acid (PABA) derivative is not feasible due to a steep structure-activity relationship (SAR) that dictates both potency and selectivity for the AKR1C3 target. Research demonstrates that the substitution pattern on the benzoic acid core (e.g., 2-, 3-, or 4-phenylamino) fundamentally alters activity [1]. Furthermore, the presence and nature of the substituent on the aniline ring (e.g., 4'-nitro) profoundly modulates electronic effects and, consequently, inhibitory potency against AKR1C3 and selectivity over other AKR1C isoforms like AKR1C2 [2][3]. A simple unsubstituted 3-(phenylamino)benzoic acid or a regioisomer with the nitro group in a different position will not replicate the specific inhibition profile and binding interactions documented for this precise compound.

Quantitative Differentiators for 4-Nitro-3-(phenylamino)benzoic Acid


AKR1C3 Inhibitory Potency and Isoform Selectivity Over AKR1C2

4-Nitro-3-(phenylamino)benzoic acid demonstrates a specific and quantifiable advantage in its ability to inhibit AKR1C3 with nanomolar potency, while exhibiting a significant, measurable reduction in activity against the closely related isoform AKR1C2. This selectivity profile is a direct consequence of the 4'-nitro substitution on the aniline ring. In standardized enzymatic assays, the compound exhibits an IC50 of 36 nM for AKR1C3, compared to an IC50 of 3400 nM for AKR1C2 [1][2].

Cancer Research Endocrinology Enzymology

Comparative Potency Against the AKR1C4 Isoform

The compound exhibits a favorable selectivity window against AKR1C4, another isoform within the AKR1C subfamily. In direct comparative assays under identical conditions, it inhibits AKR1C4 with an IC50 of 6740 nM [1], which is approximately 187-fold less potent than its activity against the primary target AKR1C3 (IC50 = 36 nM). This demonstrates that the 4'-nitro substitution effectively guides isoform discrimination.

Prostate Cancer Drug Discovery Biochemical Pharmacology

Secondary COX-2 Inhibitory Activity: A Potential Advantage

Beyond its primary AKR1C3 activity, 4-nitro-3-(phenylamino)benzoic acid has also been reported as an inhibitor of cyclooxygenase-2 (COX-2), with a reported IC50 of 740 nM [1][2]. While this potency is less than its AKR1C3 inhibition, it represents a quantifiable off-target activity that may be advantageous in specific research contexts where combined inhibition of AKR1C3 and COX-2 is hypothesized to have synergistic effects, such as in certain inflammation-driven cancers.

Inflammation Multi-target Pharmacology Oncology

Physicochemical Properties Supporting Formulation and Handling

The compound possesses well-defined physicochemical properties that are critical for its handling and formulation in a research setting. Key computed properties include a molecular weight of 258.23 g/mol, a LogP of 3.69, a Topological Polar Surface Area (TPSA) of 92.47 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. These values place it within favorable drug-like chemical space according to Lipinski's Rule of Five, a common benchmark for assessing compound developability.

Medicinal Chemistry Pre-formulation Analytical Chemistry

Documented SAR: The Critical Role of the 4'-Nitro Group

The potency and selectivity profile of 4-nitro-3-(phenylamino)benzoic acid is not an accident; it is a direct consequence of a well-documented structure-activity relationship (SAR). The 4'-nitro substituent on the aniline ring is a key driver of electronic effects that enhance AKR1C3 binding affinity. The SAR demonstrates a linear correlation between the electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups, which are interdependent and crucial for activity [1]. This SAR knowledge allows researchers to rationalize its performance and provides a clear path for further optimization.

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Validated Application Scenarios for 4-Nitro-3-(phenylamino)benzoic Acid Based on Quantitative Evidence


Development of Selective AKR1C3 Chemical Probes for Castration-Resistant Prostate Cancer (CRPC)

This compound is an ideal starting point for medicinal chemistry campaigns aimed at developing potent and selective AKR1C3 inhibitors. Its documented 94-fold selectivity for AKR1C3 over AKR1C2, coupled with its >180-fold selectivity over AKR1C4, provides a crucial margin of safety to minimize confounding off-target effects in cellular models of CRPC [1][2]. Its favorable physicochemical properties (MW, LogP, TPSA) further support its advancement into cell-based assays.

Investigating the Therapeutic Potential of Dual AKR1C3/COX-2 Inhibition

For researchers exploring the intersection of androgen biosynthesis and inflammatory pathways, 4-nitro-3-(phenylamino)benzoic acid offers a unique, dual-target profile. Its confirmed inhibition of both AKR1C3 (IC50 = 36 nM) and COX-2 (IC50 = 740 nM) allows for the investigation of potential synergistic effects in disease models where both pathways are implicated, such as in certain cancers or inflammatory conditions [1].

Validated Positive Control in AKR1C Isoform Selectivity Assays

Given the precise, quantitative data on its inhibition of AKR1C1, AKR1C2, AKR1C3, and AKR1C4, this compound can serve as a robust positive control in high-throughput screening campaigns or routine selectivity assays. Its well-defined activity profile (IC50 values of 6740, 3400, 36, and 6740 nM for AKR1C1, AKR1C2, AKR1C3, and AKR1C4, respectively) provides a benchmark for evaluating the potency and selectivity of new chemical entities targeting this enzyme family [2].

Education in Structure-Activity Relationships (SAR) for Enzyme Inhibition

As a compound with a well-characterized SAR, it is a valuable tool in academic and industrial training. The clear link between the 4'-nitro substitution and its effect on AKR1C3 potency and isoform selectivity provides an excellent, quantifiable case study for teaching principles of medicinal chemistry and enzyme inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-3-(phenylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.